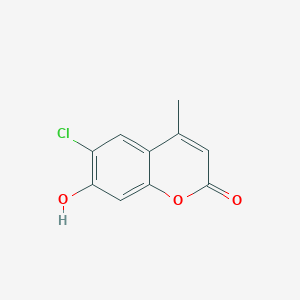

6-Chloro-7-hydroxy-4-methylcoumarin

Description

The exact mass of the compound 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-chloro-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-5-2-10(13)14-9-4-8(12)7(11)3-6(5)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXAGHXRIBLWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418744 | |

| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19492-02-5 | |

| Record name | 6-Chloro-7-hydroxy-4-methyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-7-hydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chloro-7-hydroxy-4-methylcoumarin, a halogenated coumarin (B35378) derivative of interest in medicinal chemistry and materials science. The document details the core synthesis mechanism, provides a specific experimental protocol, and tabulates key quantitative and spectral data for the final compound.

Core Synthesis Mechanism: The Pechmann Condensation

The primary and most efficient method for synthesizing this compound is the Pechmann condensation . This classic reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.[1] In this specific synthesis, 4-chlororesorcinol (B43231) serves as the phenolic starting material, and ethyl acetoacetate (B1235776) is the β-ketoester.

The reaction mechanism proceeds through several key steps:

-

Transesterification: Under strong acidic conditions (commonly using concentrated sulfuric acid), the ethyl acetoacetate undergoes transesterification with the hydroxyl group of 4-chlororesorcinol to form a phenyl acetoacetate intermediate.

-

Intramolecular Hydroxyalkylation: The carbonyl group of the acetyl moiety is activated by the acid catalyst, making it susceptible to electrophilic attack by the activated aromatic ring of the 4-chlororesorcinol. This results in an intramolecular cyclization, forming a hydroxylated intermediate.

-

Dehydration: The tertiary alcohol formed in the previous step is readily eliminated as a water molecule under the acidic and often heated reaction conditions. This dehydration step results in the formation of the α,β-unsaturated lactone ring system characteristic of coumarins.

The presence of the electron-donating hydroxyl group on the resorcinol (B1680541) ring facilitates the electrophilic aromatic substitution, making the Pechmann condensation an effective method for the synthesis of this and related coumarin derivatives.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Pechmann condensation.

Materials:

-

4-Chlororesorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid.

-

To the cooled sulfuric acid, add 4-chlororesorcinol and ethyl acetoacetate in a 1:1 molar ratio. The addition should be done portion-wise or dropwise to maintain a low temperature and control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 12-24 hours) to ensure the completion of the condensation.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring. This will precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified crystals of this compound.

-

Dry the purified crystals under vacuum to remove any remaining solvent.

Data Presentation

The following tables summarize the key quantitative and spectral data for this compound.

Table 1: Physicochemical and Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₇ClO₃ | [2][3] |

| Molecular Weight | 210.61 g/mol | [3] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 248-250 °C | |

| Theoretical Yield | Varies based on scale | |

| Actual Yield | ~70-80% (typical) |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | δ (ppm): 2.4 (s, 3H, -CH₃), 6.2 (s, 1H, H-3), 7.0 (s, 1H, H-8), 7.6 (s, 1H, H-5), 10.5 (br s, 1H, -OH) | |

| ¹³C NMR | δ (ppm): 18.5 (-CH₃), 103.0 (C-8), 111.0 (C-4a), 112.5 (C-3), 114.0 (C-6), 126.0 (C-5), 150.0 (C-7), 154.0 (C-8a), 155.5 (C-4), 160.0 (C=O) | |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~1720 (C=O lactone stretch), ~1610, 1560 (C=C aromatic stretch), ~1150 (C-O stretch) | |

| Mass Spec (EI) | m/z (%): 210 (M⁺), 182 ([M-CO]⁺) | [2] |

Mandatory Visualizations

The synthesis of this compound via the Pechmann condensation can be visualized as a clear chemical transformation.

Caption: Pechmann condensation of 4-chlororesorcinol and ethyl acetoacetate.

The detailed mechanistic pathway of the Pechmann condensation is illustrated below.

Caption: Mechanism of the Pechmann Condensation.

References

Fluorescence Spectra of 6-Chloro-7-hydroxy-4-methylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of 6-Chloro-7-hydroxy-4-methylcoumarin, a fluorescent compound with applications in biological research, live-cell imaging, and potentially as a therapeutic agent. This document details the underlying principles of its fluorescence, experimental protocols for its characterization, and its role in biological signaling pathways.

Introduction to the Photophysical Properties of Substituted Coumarins

This compound, also known as 6-chloro-4-methylumbelliferone, belongs to the coumarin (B35378) family of fluorophores. The fluorescence of these compounds is largely dictated by the nature and position of substituents on the benzopyrone ring. The 7-hydroxy group is a particularly important feature, as its protonation state is sensitive to the solvent environment, leading to complex and informative fluorescence spectra.

The introduction of a chlorine atom at the 6-position is expected to influence the photophysical properties of the parent 7-hydroxy-4-methylcoumarin molecule through the "heavy-atom effect," which can affect the rates of intersystem crossing and thus the fluorescence quantum yield.

Expected Fluorescence Spectra and Photophysical Data

Table 1: Expected Solvent-Dependent Photophysical Properties of this compound

| Solvent | Dielectric Constant (ε) | Expected Excitation Max (λ_ex, nm) | Expected Emission Max (λ_em, nm) | Expected Stokes Shift (nm) | Expected Quantum Yield (Φ_F) |

| Dioxane | 2.2 | ~360 | ~450 | ~90 | Moderate |

| Chloroform | 4.8 | ~365 | ~455 | ~90 | Moderate |

| Ethyl Acetate | 6.0 | ~365 | ~458 | ~93 | Moderate-High |

| Tetrahydrofuran (THF) | 7.6 | ~370 | ~465 | ~95 | High |

| Dichloromethane (DCM) | 9.1 | ~370 | ~470 | ~100 | High |

| Ethanol | 24.6 | ~375 | ~480 | ~105 | Moderate-High |

| Methanol | 32.7 | ~375 | ~485 | ~110 | Moderate |

| Acetonitrile | 37.5 | ~370 | ~475 | ~105 | High |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~375 | ~490 | ~115 | Moderate |

| Water (pH 7.4) | 78.5 | ~380 | ~500 | ~120 | Low-Moderate |

Note: The values in this table are estimations based on the known behavior of similar coumarin dyes and are intended to be illustrative. Actual experimental values may vary.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Pechmann condensation reaction.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol:

-

To a stirred solution of 4-chlororesorcinol in a suitable solvent (e.g., ethanol), slowly add a stoichiometric amount of ethyl acetoacetate.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, while maintaining the temperature of the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Measurement of Fluorescence Spectra

Materials and Instrumentation:

-

This compound

-

Spectroscopic grade solvents (e.g., dioxane, chloroform, ethanol, DMSO, water)

-

Volumetric flasks and micropipettes

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

-

Working Solution Preparation: Prepare dilute working solutions (e.g., 1-10 µM) of the compound in the desired solvents. The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum of each working solution to determine the wavelength of maximum absorption (λ_abs_max).

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to the λ_abs_max.

-

Record the fluorescence emission spectrum over a suitable wavelength range.

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum emission (λ_em_max).

-

Determination of Fluorescence Quantum Yield (Φ_F)

The relative method using a well-characterized standard is recommended for determining the fluorescence quantum yield. Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) is a commonly used standard for the blue-green spectral region.

Workflow for Quantum Yield Determination

Caption: Workflow for relative quantum yield determination.

Protocol:

-

Prepare a series of dilutions of both the this compound sample and the quinine sulfate standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

-

Record the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

-

Integrate the area under the emission spectra for both the sample (I_s) and the standard (I_r).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots should be linear.

-

Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

Biological Signaling Pathways

While specific signaling pathways involving this compound are not detailed in the provided search results, the parent compound, 7-hydroxy-4-methylcoumarin (7H-4M), has been shown to enhance melanogenesis in B16-F10 melanoma cells. The proposed mechanism involves the upregulation of several key signaling pathways.

Signaling Pathway of 7-Hydroxy-4-methylcoumarin in Melanogenesis

Caption: Proposed signaling pathways for 7H-4M-induced melanogenesis.

This pathway illustrates how 7-hydroxy-4-methylcoumarin can stimulate melanin (B1238610) production through the activation of multiple signaling cascades that converge on the key transcription factor MITF.

Conclusion

This compound is a promising fluorophore with potential applications in various scientific fields. While detailed photophysical data for this specific compound is limited in the current literature, its properties can be inferred from related coumarin derivatives. This guide provides a framework for its synthesis, spectral characterization, and potential biological relevance. Further experimental investigation is warranted to fully elucidate the fluorescence spectra and quantum yields of this compound in a range of environments, which will be crucial for its effective utilization in research and development.

Methodological & Application

Application Notes and Protocols for 6-Chloro-7-hydroxy-4-methylcoumarin as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-hydroxy-4-methylcoumarin is a halogenated derivative of the well-known fluorophore, 7-hydroxy-4-methylcoumarin (4-methylumbelliferone). This synthetic coumarin (B35378) is a versatile fluorescent probe with applications in various biological assays, including enzyme activity studies and live-cell imaging.[1][2] Its fluorescence arises from the benzopyrone structure, and its photophysical properties can be influenced by substitutions on the coumarin ring. The chloro- and methyl- substitutions on this particular derivative modulate its spectral properties and potential for specific biological interactions, making it a valuable tool in drug discovery and cellular research.[1]

Physicochemical Properties and Spectroscopic Data

While specific, experimentally determined photophysical constants for this compound are not extensively documented in publicly available literature, we can infer its likely properties based on its parent compound, 7-hydroxy-4-methylcoumarin, and related derivatives.

| Property | Value | Source |

| CAS Number | 19492-02-5 | [2][3] |

| Molecular Formula | C₁₀H₇ClO₃ | [3] |

| Molecular Weight | 210.61 g/mol | [3] |

| Appearance | Pale yellow to yellow powder | [2] |

| Excitation Maximum (λex) | ~360-370 nm (estimated) | Inferred from[4] |

| Emission Maximum (λem) | ~450-460 nm (estimated) | Inferred from[4] |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ (estimated for parent compound) | [5] |

| Quantum Yield (Φ) | Not specified; likely moderate to high in appropriate solvents. |

Note: The spectral data are estimations based on the parent compound, 7-hydroxy-4-methylcoumarin, which has an excitation peak at 360 nm and an emission peak at 448 nm.[4] The exact values for the chlorinated derivative may vary and should be determined experimentally.

Applications

This compound's fluorescent properties make it suitable for a range of applications in biological research:

-

Enzyme Assays: The hydroxyl group at the 7-position is a common site for enzymatic modification (e.g., by phosphatases, sulfatases, or glucuronidases). When derivatized at this position, the fluorescence of the coumarin is often quenched. Enzymatic cleavage of the modifying group restores the fluorophore, leading to a "turn-on" fluorescent signal that can be used to quantify enzyme activity.

-

Live-Cell Imaging: As a fluorescent marker, it can be used to visualize cellular structures and processes in real-time.[1][2] Its cell permeability and fluorescence in the blue-green region of the spectrum make it compatible with common fluorescence microscopy setups.

-

Drug Discovery: This coumarin derivative can be used in high-throughput screening assays to identify inhibitors or activators of target enzymes. Its potential antimicrobial and anticancer properties are also areas of research interest.[1]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound. It is crucial to optimize concentrations, incubation times, and instrument settings for each specific application and experimental system.

Protocol 1: General Enzyme Activity Assay (Fluorogenic Substrate)

This protocol describes a general workflow for measuring the activity of an enzyme that cleaves a substrate derivatized from this compound, resulting in the release of the fluorescent coumarin.

Materials:

-

This compound-derived substrate (e.g., phosphate, sulfate, or glucuronide derivative)

-

Enzyme of interest (purified or in cell lysate)

-

Assay Buffer (optimized for the specific enzyme)

-

96-well black microplate (for fluorescence readings)

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the this compound-derived substrate in an appropriate solvent (e.g., DMSO).

-

Prepare a series of dilutions of the enzyme in cold Assay Buffer.

-

Prepare a standard curve using known concentrations of this compound in Assay Buffer to convert relative fluorescence units (RFU) to molar concentrations of the product.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the desired amount of enzyme.

-

For control wells, add Assay Buffer without the enzyme.

-

Bring the total volume in each well to a consistent amount with Assay Buffer.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the substrate solution to all wells. The final substrate concentration should be optimized (typically in the low micromolar range).

-

Incubate the plate at the optimal temperature for the enzyme for a predetermined time. The reaction should be within the linear range.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex: ~365 nm, Em: ~455 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control from the experimental wells.

-

Use the standard curve to convert the fluorescence readings into the concentration of the product formed.

-

Calculate the enzyme activity (e.g., in units of product formed per minute per mg of enzyme).

-

Caption: Workflow for a general enzyme activity assay using a fluorogenic substrate.

Protocol 2: Live-Cell Imaging

This protocol provides a general guideline for staining live cells with this compound for fluorescence microscopy.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or other imaging buffer (e.g., HBSS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)

Procedure:

-

Probe Preparation:

-

Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store protected from light at -20°C.

-

-

Cell Staining:

-

Grow cells to the desired confluency on a suitable imaging vessel.

-

On the day of imaging, prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium or imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal and minimize toxicity.

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing and Imaging:

-

After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh imaging buffer to remove excess unbound probe and reduce background fluorescence.

-

Add fresh, pre-warmed imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for blue-green fluorescence (e.g., excitation around 365 nm and emission around 450 nm).

-

Caption: General workflow for staining live cells with a fluorescent probe.

Signaling Pathway Visualization

While specific signaling pathway applications for this compound are not extensively detailed, its parent compound, 7-hydroxy-4-methylcoumarin, has been shown to have anti-cancer potential by modulating signaling pathways involved in apoptosis. The following diagram illustrates a simplified, hypothetical mechanism by which a coumarin derivative might induce apoptosis, a common area of investigation in cancer research.

Caption: A simplified hypothetical pathway showing coumarin-induced apoptosis.

Conclusion

This compound is a promising fluorescent probe for a variety of biological applications. Its utility in enzyme assays and live-cell imaging, combined with the potential for further chemical modification, makes it a valuable tool for researchers in academia and industry. The provided protocols offer a starting point for the successful implementation of this probe in laboratory workflows. As with any fluorescent probe, empirical optimization is key to achieving robust and reproducible results.

References

- 1. 6-CHLORO-4-HYDROXY-7-METHYLCOUMARIN synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C10H7ClO3 | CID 5374887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

Application Notes and Protocols for Live-Cell Imaging with 6-Chloro-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-hydroxy-4-methylcoumarin is a fluorescent probe belonging to the coumarin (B35378) family of dyes.[1] Coumarins are versatile fluorophores known for their utility in biological research, particularly in live-cell imaging and as fluorescent markers.[1][2] Their relatively small size, high quantum yields, and sensitivity to the cellular microenvironment make them valuable tools for visualizing cellular structures and processes in real-time.[1] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging applications.

Physicochemical Properties and Spectral Data

While specific quantitative data for this compound is not extensively documented in publicly available literature, the following table summarizes its known properties and provides data for the closely related parent compound, 7-Hydroxy-4-methylcoumarin, for reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃ | [1] |

| Molecular Weight | 210.61 g/mol | [1] |

| Appearance | Pale yellow to yellow powder | [1] |

| Excitation Maximum (λex) | ~360 nm (for 7-Hydroxy-4-methylcoumarin) | [3] |

| Emission Maximum (λem) | ~448 nm (for 7-Hydroxy-4-methylcoumarin) | [3] |

| Quantum Yield (Φ) | ~0.61 (for ortho-chloro 7-hydroxycoumarin) | [4] |

| Cytotoxicity (CC₅₀) | ≥ 0.34 mM in various cell lines (for a range of coumarins) | [2] |

| Storage | Store at room temperature (powder); -20°C to -80°C (stock solution) | [1][5] |

Experimental Protocols

The following protocols provide a general framework for using this compound in live-cell imaging. Optimization of dye concentration, incubation time, and imaging parameters may be necessary for different cell types and experimental setups.

Protocol 1: Preparation of Stock Solution

A concentrated stock solution is prepared for ease of dilution into cell culture media.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a 1-10 mM stock solution by dissolving the powder in an appropriate volume of anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.11 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.[5]

Protocol 2: Live-Cell Staining and Imaging

This protocol describes the general procedure for staining live cells with this compound.

Materials:

-

Prepared this compound stock solution (1-10 mM in DMSO)

-

Cells cultured on glass-bottom dishes or coverslips suitable for microscopy

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope equipped with appropriate filters for blue fluorescence (e.g., DAPI or similar filter set)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Staining Solution Preparation: On the day of the experiment, dilute the this compound stock solution to a final working concentration in pre-warmed complete cell culture medium. The optimal working concentration should be determined empirically but typically ranges from 1-10 µM.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and experimental goals.

-

Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the dye (e.g., excitation around 360 nm and emission collection around 450 nm).[3]

Diagrams

Caption: Workflow for live-cell imaging with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Spectrum [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 4. Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Synthesis and Antimicrobial Evaluation of 6-Chloro-7-hydroxy-4-methylcoumarin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: Coumarin (B35378) derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological properties, including significant antimicrobial effects.[1][2] The emergence of drug-resistant bacterial strains necessitates the development of novel antimicrobial agents.[3] This document provides detailed protocols for the synthesis of 6-chloro-7-hydroxy-4-methylcoumarin and its subsequent derivatization. Furthermore, it outlines standardized methods for evaluating the antimicrobial activity of these novel compounds, including the agar (B569324) disk diffusion assay and the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are designed to be reproducible for screening potential new therapeutic agents.[4][5]

Synthesis Protocols

Synthesis of this compound

The core scaffold, this compound, is synthesized via the Pechmann condensation reaction. This method involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester.[6][7] In this case, 4-chlororesorcinol (B43231) reacts with ethyl acetoacetate.

Materials:

-

4-Chlororesorcinol

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)[7]

-

Ice-cold water

-

Ethanol (B145695) for recrystallization

Protocol:

-

Gently warm 20g of polyphosphoric acid to approximately 75-80°C in a beaker on a hot plate.[7]

-

To the warmed PPA, add 1.5 g of 4-chlororesorcinol and 1.5 mL of ethyl acetoacetate.

-

Stir the reaction mixture continuously at 75-80°C for 20-25 minutes. The mixture should become a clear solution.[7]

-

Pour the hot reaction mixture into a separate beaker containing 200 mL of ice-cold water while stirring vigorously.

-

A precipitate of crude this compound will form.

-

Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.[8]

-

Purify the product by recrystallization from a dilute ethanol solution to obtain pure crystals.[7]

-

Dry the purified crystals and determine the melting point and yield.

General Protocol for Synthesis of 7-O-Alkyl/Aryl Derivatives

The 7-hydroxy group can be derivatized to produce a library of compounds for structure-activity relationship (SAR) studies. A common method is the Williamson ether synthesis.

Materials:

-

Synthesized this compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Various alkyl or aryl halides (e.g., ethyl chloroacetate, benzyl (B1604629) bromide)[3]

-

Acetone or Dimethylformamide (DMF) as solvent

Protocol:

-

Dissolve 1 mole-equivalent of this compound in acetone.

-

Add 1.5 mole-equivalents of anhydrous potassium carbonate to the solution.

-

Add 1.2 mole-equivalents of the desired alkyl/aryl halide.

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization and Data Presentation

All synthesized compounds should be characterized using standard spectroscopic techniques (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry) to confirm their structures.[3][9] Quantitative data should be systematically recorded.

Table 1: Illustrative Data for Synthesized this compound Derivatives

| Compound ID | R-Group (at 7-position) | Molecular Formula | Yield (%) | M.p. (°C) |

| A-1 | -H | C₁₀H₇ClO₃ | 85 | 255-257 |

| A-2 | -CH₂COOC₂H₅ | C₁₄H₁₃ClO₅ | 75 | 140-142 |

| A-3 | -CH₂C₆H₅ | C₁₇H₁₃ClO₃ | 78 | 165-167 |

| A-4 | -CH₃ | C₁₁H₉ClO₃ | 82 | 188-190 |

Antimicrobial Screening Protocols

The following are standardized protocols for evaluating the antimicrobial efficacy of the synthesized coumarin derivatives against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][10]

Preparation of Materials

-

Stock Solutions: Prepare a 10 mg/mL stock solution of each synthesized compound by dissolving it in Dimethyl sulfoxide (B87167) (DMSO).[4]

-

Bacterial Inoculum: From a fresh culture (18-24 hours old), suspend 3-5 isolated colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

-

Culture Media: Use Mueller-Hinton Broth (MHB) for dilution methods and Mueller-Hinton Agar (MHA) for diffusion assays.[4]

Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative initial screening of antimicrobial activity.[5]

-

Using a sterile cotton swab, uniformly streak the prepared bacterial inoculum over the entire surface of an MHA plate.[4]

-

Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.

-

Place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO) on the same plate.[4][5]

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of complete inhibition in millimeters (mm). A larger zone indicates higher susceptibility of the microorganism to the compound.[5]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of a compound that prevents visible bacterial growth.[5][11]

-

Dispense 100 µL of MHB into each well of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.[4]

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include a positive control (MHB + inoculum) and a negative sterility control (MHB only) on each plate.[4]

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[5]

Protocol 3: Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration required to kill the bacteria.[5]

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh MHA plate.

-

Incubate the MHA plate at 37°C for 24 hours.

-

The MBC is the lowest concentration from the MIC assay that results in no bacterial growth on the MHA plate.[5]

Antimicrobial Activity Data

The results from the antimicrobial screening should be tabulated for clear comparison of the derivatives' potency.

Table 2: Illustrative Antimicrobial Activity Data for Synthesized Derivatives

| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| A-1 | 14 | 11 | 128 | 256 |

| A-2 | 22 | 18 | 32 | 64 |

| A-3 | 25 | 21 | 16 | 32 |

| A-4 | 18 | 15 | 64 | 128 |

| Ciprofloxacin | 30 | 28 | 1 | 2 |

Visualized Workflows and Mechanisms

Experimental Workflow

The overall process from synthesis to evaluation follows a logical sequence.

Caption: Overall experimental workflow from synthesis to data analysis.

Potential Antimicrobial Mechanisms of Action

Coumarin derivatives have been reported to exhibit their antimicrobial effects through multiple mechanisms.[1][12][13]

Caption: Potential antimicrobial mechanisms of coumarin derivatives.

References

- 1. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metfop.edu.in [metfop.edu.in]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli [frontiersin.org]

- 13. Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Chloro-7-hydroxy-4-methylcoumarin in Competitive Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-hydroxy-4-methylcoumarin is a halogenated derivative of the 7-hydroxycoumarin scaffold, a privileged structure in medicinal chemistry and chemical biology. Due to its inherent fluorescent properties and structural features, this compound and its analogs are valuable tools in competitive binding assays for various biological targets. These assays are fundamental in drug discovery for identifying and characterizing novel ligands that bind to specific proteins. This document provides detailed application notes and protocols for the use of this compound and related derivatives in competitive binding assays, with a primary focus on Macrophage Migration Inhibitory Factor (MIF) and secondary applications for Serotonin (B10506) Receptors (5-HT) and Monoamine Oxidase B (MAO-B).

I. Application Note: Macrophage Migration Inhibitory Factor (MIF)

Overview

Macrophage Migration Inhibitory Factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer.[1][2][3][4][5] The tautomerase active site of MIF is a validated target for small molecule inhibitors. 7-Hydroxycoumarin derivatives have been identified as high-affinity fluorescent probes for the MIF tautomerase active site, enabling the development of a sensitive Fluorescence Indicator Displacement (FID) competitive binding assay.[1][2][3][4][5] In this assay, a fluorescent 7-hydroxycoumarin probe binds to MIF, resulting in fluorescence quenching. When a competing ligand (such as this compound or other test compounds) displaces the probe, the fluorescence is restored in a concentration-dependent manner, allowing for the determination of the competitor's binding affinity.

Signaling Pathway Involving MIF

MIF exerts its biological effects through binding to its cell surface receptor CD74, initiating downstream signaling cascades, including the activation of the ERK pathway, which promotes cell proliferation and inflammation.[1]

Caption: MIF signaling pathway and point of inhibition.

Experimental Protocol: Fluorescence Indicator Displacement (FID) Assay for MIF

This protocol is adapted from studies on 7-hydroxycoumarin-based MIF inhibitors.[1][2][3][4]

Materials and Reagents

-

Protein: Recombinant human MIF

-

Fluorescent Probe: A high-affinity 7-hydroxycoumarin derivative (e.g., 4-((4'-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4-yl)methyl)-7-hydroxy-2H-chromen-2-one, as a starting point, may require synthesis and characterization)

-

Test Compound: this compound or other potential inhibitors

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

Instrumentation: Fluorescence plate reader

Assay Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent probe in DMSO.

-

Prepare a stock solution of this compound (and other test compounds) in DMSO.

-

Prepare serial dilutions of the test compounds in assay buffer containing a constant, low percentage of DMSO (e.g., 1%).

-

Prepare solutions of MIF and the fluorescent probe in assay buffer. The optimal concentrations should be determined empirically, but a starting point could be 100 nM MIF and 50 nM probe.[1]

-

-

Assay Plate Setup:

-

In a 96-well black microplate, add the diluted test compounds.

-

Include control wells:

-

No Inhibition Control: Assay buffer with DMSO.

-

Full Inhibition Control: A known potent MIF inhibitor (if available) or a high concentration of the test compound.

-

Blank: Assay buffer only.

-

-

-

Incubation and Measurement:

-

Add the MIF solution to all wells except the blank.

-

Add the fluorescent probe solution to all wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to reach binding equilibrium.

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the 7-hydroxycoumarin probe (typically in the range of 360-400 nm for excitation and 440-480 nm for emission).

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Normalize the data using the no inhibition and full inhibition controls.

-

Plot the normalized fluorescence intensity against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd_probe), where [Probe] is the concentration of the fluorescent probe and Kd_probe is its dissociation constant.

-

Experimental Workflow

Caption: Workflow for the FID competitive binding assay.

II. Application Note: Serotonin Receptors (5-HT) and Monoamine Oxidase B (MAO-B)

Serotonin Receptors

Derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin, a structurally related compound, have demonstrated high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A.[6] These receptors are crucial targets in the treatment of various central nervous system disorders. Competitive binding assays for these G protein-coupled receptors typically involve radioligands. In such an assay, this compound or its derivatives would be tested for their ability to displace a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) from receptor-containing membrane preparations.

Monoamine Oxidase B (MAO-B)

Coumarin (B35378) derivatives have also been identified as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters and a target for the treatment of neurodegenerative diseases.[7][8] Competitive binding and enzyme inhibition assays are used to characterize these inhibitors. For MAO-B, assays often measure the enzyme's catalytic activity in the presence of varying concentrations of the inhibitor.

Quantitative Data Summary

| Compound Class | Target | Assay Type | Key Parameter | Value | Reference |

| 7-Hydroxycoumarin Derivative | MIF | FID | Ki | 18 ± 1 nM | [1][2][3][4] |

| 6-Acetyl-7-hydroxy-4-methylcoumarin Derivative | 5-HT1A Receptor | Radioligand Binding | Ki | 0.57 - 0.78 nM | [6] |

| Coumarin Derivative | MAO-B | Enzyme Inhibition | Ki | 0.093 µM | [7] |

Conclusion

This compound represents a promising scaffold for the development of ligands for competitive binding assays. The detailed protocol for the MIF FID assay provides a clear path for its evaluation as a potential MIF inhibitor. Furthermore, the documented activity of related coumarin derivatives against serotonin receptors and MAO-B suggests that this compound could be a valuable tool in broader drug discovery efforts targeting these important proteins. Experimental validation is necessary to determine the specific binding affinities and inhibitory potential of this compound for these and other biological targets.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents [mdpi.com]

- 7. Dual Reversible Coumarin Inhibitors Mutually Bound to Monoamine Oxidase B and Acetylcholinesterase Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. distantreader.org [distantreader.org]

Application Notes and Protocols for Protein Labeling with 6-Chloro-7-hydroxy-4-methylcoumarin Succinimidyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-hydroxy-4-methylcoumarin succinimidyl ester is a fluorescent labeling reagent used to covalently attach a blue-emitting fluorophore to proteins and other biomolecules. The succinimidyl ester (also known as NHS ester) moiety reacts efficiently with primary amines, such as the N-terminus of a polypeptide chain and the epsilon-amine of lysine (B10760008) residues, to form a stable amide bond.[1][2] This covalent linkage makes the fluorescent label robust and suitable for a variety of downstream applications.

Coumarin-based dyes are characterized by their relatively small size, which helps to minimize steric hindrance and potential disruption of protein function upon conjugation.[3] They are excitable by ultraviolet (UV) or near-UV light and typically emit in the blue region of the visible spectrum.[4] The specific derivative, this compound, is a member of the 7-hydroxycoumarin family, which is known for its sensitivity to the local environment and pH.[5][6] The addition of a chloro group at the 6-position can influence the spectral properties and photostability of the dye.[7] These characteristics make this compound a useful tool for introducing fluorescence into proteins for applications in fluorescence microscopy, immunoassays, and studies of protein-protein interactions.[8]

Physicochemical and Spectral Properties

| Property | Estimated Value | Notes |

| Molecular Weight | ~325.7 g/mol | Calculated for the succinimidyl ester derivative of this compound. The molecular weight of the parent compound is 210.61 g/mol .[9] |

| Excitation Maximum (λex) | ~364 nm | Based on the structurally similar 7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester.[6] |

| Emission Maximum (λem) | ~458 nm | Based on the structurally similar 7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester.[6] |

| Molar Extinction Coefficient (ε) | ~18,000 cm⁻¹M⁻¹ | Based on the parent compound 7-Hydroxy-4-methylcoumarin.[10] This value is crucial for determining the degree of labeling. |

| Fluorescence Quantum Yield (Φ) | Not available | The quantum yield of coumarin (B35378) dyes can vary significantly with substitution and environment. Some 7-hydroxycoumarin derivatives have reported quantum yields in the range of 0.25 to 0.83 in different solvents.[11][12] |

| Correction Factor (A280) | Not available | This factor is required for accurate determination of protein concentration in the labeled conjugate. It is the ratio of the dye's absorbance at 280 nm to its absorbance at the excitation maximum. |

Experimental Protocols

Protocol 1: Protein Labeling with this compound Succinimidyl Ester

This protocol provides a general procedure for labeling proteins with primary amines. The optimal conditions may vary depending on the specific protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

This compound succinimidyl ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)

-

Purification column (e.g., size-exclusion chromatography resin like Sephadex G-25)[1]

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the Protein Solution:

-

Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[7]

-

-

Prepare the Dye Stock Solution:

-

Immediately before use, dissolve the this compound succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a common starting point.[7]

-

While gently stirring or vortexing the protein solution, add the dye stock solution dropwise.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.[7]

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7]

-

-

Purify the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).[1] The first colored band to elute is the labeled protein.

-

Alternatively, for small-scale reactions, dialysis or spin filtration can be used.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the excitation maximum of the dye (A_max, estimated to be ~364 nm).

-

-

Calculate the Degree of Labeling:

-

The DOL can be calculated using the following formula:

Where:

-

A_max is the absorbance of the conjugate at the dye's excitation maximum.

-

A280 is the absorbance of the conjugate at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

ε_dye is the molar extinction coefficient of the dye at its excitation maximum (estimated to be ~18,000 M⁻¹cm⁻¹).[10]

-

CF280 is the correction factor for the dye's absorbance at 280 nm. This value is not currently available for this compound and would need to be determined experimentally.

-

-

The concentration of the labeled protein can be calculated as:

-

Visualizations

Caption: Workflow for labeling proteins with this compound succinimidyl ester.

Caption: Reaction mechanism of succinimidyl ester with a primary amine on a protein.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Degree of Labeling | - Inactive dye (hydrolyzed NHS ester)- Low protein concentration- Presence of primary amines in the buffer- Suboptimal pH | - Prepare fresh dye stock solution immediately before use.- Increase protein concentration.- Ensure the buffer is free of amines (e.g., Tris, glycine).- Verify the pH of the reaction buffer is between 8.3 and 8.5.[7] |

| Protein Precipitation | - High dye-to-protein ratio- Protein instability in the labeling buffer | - Reduce the molar excess of the dye.- Perform a buffer exchange to a more suitable buffer for the protein. |

| High Background Fluorescence | - Incomplete removal of unreacted dye | - Ensure thorough purification by size-exclusion chromatography or extensive dialysis.[1] |

| Low Fluorescence Signal of Conjugate | - Low DOL- Fluorescence quenching due to over-labeling- Photobleaching | - Optimize the labeling reaction to increase DOL.- Decrease the dye-to-protein ratio to avoid self-quenching.- Protect the labeled protein from light during storage and handling. |

Stability and Storage

-

Unlabeled Dye: Store the succinimidyl ester at -20°C, protected from light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation.

-

Labeled Protein: Store the purified protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light.[7] Avoid repeated freeze-thaw cycles. The stability of coumarin-protein conjugates can be pH-dependent; it is recommended to store them in a buffer close to neutral pH.[2]

Applications

Proteins labeled with this compound can be used in a variety of applications, including:

-

Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.

-

Flow Cytometry: Identification and sorting of cells based on the presence of the labeled protein.

-

Immunoassays: As fluorescently labeled detection antibodies in ELISA-like assays.

-

Förster Resonance Energy Transfer (FRET): As a donor fluorophore in FRET-based assays to study molecular interactions.

-

Enzyme Assays: As a component of fluorogenic substrates.[4]

The choice of this particular dye may be influenced by the need for a blue-emitting fluorophore that can be excited in the near-UV range, allowing for multiplexing with other common fluorophores such as fluorescein (B123965) (green) and rhodamine (red).

References

- 1. biotium.com [biotium.com]

- 2. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Hydroxy-4-methylcoumarin-3-acetic acid, succinimidyl ester - 25 mg [anaspec.com]

- 7. nathan.instras.com [nathan.instras.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | C10H7ClO3 | CID 5374887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 11. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6-Chloro-7-hydroxy-4-methylcoumarin in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-7-hydroxy-4-methylcoumarin is a fluorescent probe belonging to the coumarin (B35378) family of dyes. Coumarin derivatives are widely utilized in biological research due to their favorable photophysical properties, including high fluorescence quantum yields and sensitivity to the microenvironment. The presence of a hydroxyl group at the 7-position is characteristic of many fluorescent coumarins, and the addition of a chloro group at the 6-position may modulate its spectral properties and cellular interactions. These characteristics make this compound a promising candidate for various applications in flow cytometry, a powerful technique for single-cell analysis.

This document provides detailed application notes and generalized protocols for the potential use of this compound in flow cytometry for assessing apoptosis. The methodologies are based on established protocols for similar coumarin derivatives and serve as a starting point for experimental design. Optimization will be required for specific cell types and experimental conditions.

Spectral Properties

The precise spectral properties of this compound should be determined experimentally. However, based on related compounds like 7-hydroxy-4-methylcoumarin, the excitation is expected to be in the UV to violet range (around 340-370 nm), with emission in the blue to cyan range (around 440-470 nm).[1][2] A fluorometer should be used to determine the exact excitation and emission maxima in the desired solvent or buffer system. For flow cytometry, excitation would likely be optimal with a violet laser (405 nm).[3]

Table 1: Estimated Spectral Properties of this compound

| Property | Estimated Wavelength (nm) | Recommended Flow Cytometer Laser |

| Excitation Maximum (λex) | 340 - 370 | Violet (405 nm) |

| Emission Maximum (λem) | 440 - 470 | Blue Detector (e.g., 450/50 BP) |

Note: These are estimated values. Experimental verification is essential.

Application: Apoptosis Detection

Coumarin derivatives have been shown to induce apoptosis in cancer cell lines.[4][5] this compound can potentially be used as a fluorescent probe to identify and quantify apoptotic cells by flow cytometry. The mechanism may involve changes in the cellular microenvironment upon apoptosis, leading to alterations in the dye's fluorescence. This protocol describes a general method for evaluating the pro-apoptotic effects of a test compound, which could be this compound itself, or for using it as a stain to detect apoptosis induced by other agents.

Experimental Protocol: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment.[4]

Materials:

-

Cancer cell line of choice

-

6-well tissue culture plates

-

This compound (or other apoptosis-inducing agent)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer with appropriate lasers and filters

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a suitable density to reach 70-80% confluency at the time of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or the desired apoptosis inducer) for a specific duration (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[4]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic. Live cells are negative for both stains.[4]

Data Presentation:

Table 2: Quantification of Apoptotic and Necrotic Cells

| Treatment Group | Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Untreated Control | 0 | |||

| Compound X | 10 | |||

| Compound X | 50 | |||

| Compound X | 100 |

Potential Signaling Pathway in Apoptosis

Coumarin derivatives can induce apoptosis through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis and characterization of 7-hydroxy-4-methylcoumarin and the investigation of the fluorescence properties of its 7-hydroxy-4-methylcoumarin-chitosan films (Journal Article) | OSTI.GOV [osti.gov]

- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Apoptosis and cell cycle disturbances induced by coumarin and 7-hydroxycoumarin on human lung carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 6-Chloro-7-hydroxy-4-methylcoumarin

These application notes provide detailed methodologies for the quantitative analysis of 6-Chloro-7-hydroxy-4-methylcoumarin, a fluorescent compound with applications in biological research and as a pharmaceutical intermediate.[1][2][3] The protocols are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and sensitive approach for the quantification of this compound in various matrices. The protocol is adapted from established methods for similar coumarin (B35378) compounds and is suitable for stability-indicating assays.[4][5][6]

Experimental Protocol

a) Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[7]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 70:30 v/v) is a good starting point.[4][5] The mobile phase should be filtered and degassed before use.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[7]

-

Detection Wavelength: Based on UV-Vis spectra of similar coumarins, a detection wavelength around 320-325 nm is likely appropriate. A PDA detector can be used to determine the optimal wavelength of maximum absorbance for this compound. For 7-hydroxy-4-methylcoumarin, the maximum absorption is at 321 nm.[8]

-

Injection Volume: 20 µL.

b) Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For bulk drug, dissolve a known amount in the mobile phase. For formulations, extraction with a suitable solvent followed by dilution with the mobile phase may be necessary. For biological samples, a liquid-liquid extraction or solid-phase extraction may be required.[7]

c) Method Validation:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

-

Linearity: The linearity should be evaluated over a range of concentrations (e.g., 1-20 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

-

Accuracy: The accuracy can be determined by the recovery of known amounts of the analyte spiked into a sample matrix.

-

Precision: Assessed at both intra-day and inter-day levels by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should be calculated.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).

Expected Quantitative Data (Based on Similar Coumarin Compounds)

The following table summarizes typical performance characteristics for HPLC methods used for the quantification of coumarin and its derivatives.[4][5]

| Parameter | Expected Value for Coumarin Derivatives |

| Linearity Range | 2 - 14 µg/mL[4][5] |

| Correlation Coefficient (r²) | > 0.999[4][5] |

| LOD | 30 ng/mL[4][5] |

| LOQ | 100 ng/mL[4][5] |

| Accuracy (Recovery) | 98 - 102% |

| Precision (%RSD) | < 2% |

UV-Visible Spectrophotometry

This method offers a simpler and faster, though potentially less specific, alternative to HPLC for the quantification of this compound.

Experimental Protocol

a) Instrumentation and Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

-

Solvent: A mixture of water and methanol (e.g., 70:30 v/v) is a suitable solvent system.[8]

-

Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound between 200 and 400 nm to determine the λmax. For the parent compound, 7-hydroxy-4-methylcoumarin, the λmax is 321 nm.[8][9]

-

Blank: Use the solvent as a blank.

b) Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the chosen solvent.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2-10 µg/mL).[8]

-

Sample Preparation: Prepare sample solutions by dissolving a known quantity of the sample in the solvent and diluting to a concentration within the calibration range.

c) Method Validation:

The validation of the UV-Vis spectrophotometric method should follow ICH guidelines, similar to the HPLC method, focusing on:

-

Specificity: While less specific than HPLC, the absence of absorbance from excipients or other matrix components at the analytical wavelength should be confirmed.

-

Linearity and Range: Determine the concentration range over which Beer's Law is obeyed.

-

Accuracy and Precision: Evaluate through recovery studies and replicate measurements.

-

LOD and LOQ: Calculate from the standard deviation of the blank or the calibration curve.

Expected Quantitative Data (Based on 7-Hydroxy-4-methylcoumarin)

The following table presents typical validation parameters for a UV-Vis spectrophotometric method for 7-hydroxy-4-methylcoumarin.[8]

| Parameter | Expected Value for 7-Hydroxy-4-methylcoumarin |

| Linearity Range | 2 - 10 µg/mL[8] |

| Correlation Coefficient (r²) | > 0.99 |

| LOD | 0.84 µg/mL[8] |

| LOQ | 2.54 µg/mL[8] |

| Accuracy (Recovery) | 75 - 100%[8] |

| Precision (%RSD) | < 2%[8] |

Fluorometric Spectroscopy

Given that coumarin derivatives are known for their fluorescent properties, a fluorometric method can offer high sensitivity.[10][11]

Experimental Protocol

a) Instrumentation and Parameters:

-

Spectrofluorometer: A standard spectrofluorometer.

-

Solvent: A suitable solvent such as water or ethanol.

-

Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths by scanning the compound. For coumarin, maximum excitation and emission are at 310 nm and 390 nm, respectively.[12] 7-hydroxycoumarin derivatives typically have excitation wavelengths between 300-420 nm and emission wavelengths between 350-500 nm.[10]

b) Preparation of Standard and Sample Solutions:

-

Prepare stock and working standard solutions in a similar manner to the UV-Vis method, but at lower concentrations due to the higher sensitivity of fluorometry. A linear range of 2.5 x 10⁻⁶ to 1.0 x 10⁻⁴ mol L⁻¹ has been reported for coumarin.[12]

c) Method Validation:

-

Validate the method for specificity, linearity, range, accuracy, precision, LOD, and LOQ as per ICH guidelines. Pay close attention to potential quenching effects from the sample matrix.

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 5. researchgate.net [researchgate.net]

- 6. arabjchem.org [arabjchem.org]

- 7. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iajpr.com [iajpr.com]

- 9. researchgate.net [researchgate.net]

- 10. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Chloro-7-hydroxy-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of 6-Chloro-7-hydroxy-4-methylcoumarin, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through a microwave-assisted Pechmann condensation of 4-chlororesorcinol (B43231) and ethyl acetoacetate (B1235776). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved energy efficiency, and often higher product yields.[1][2][3][4] This protocol is designed to be a practical guide for researchers in organic and medicinal chemistry, offering a green and rapid synthetic route to this valuable coumarin (B35378) derivative.

Introduction

Coumarins (2H-1-benzopyran-2-ones) and their derivatives are a prominent class of naturally occurring and synthetic heterocyclic compounds.[2][4] They are widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, antibacterial, and antiviral activities.[2][4] The this compound scaffold is a key intermediate in the synthesis of more complex pharmaceutical agents.

The Pechmann condensation is a classic and widely used method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst.[5] However, conventional heating methods for this reaction often require long reaction times and high temperatures.[5] The application of microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, promoting faster, more efficient, and environmentally benign chemical transformations.[1][3] This application note details a solvent-free, microwave-assisted protocol for the synthesis of this compound.

Reaction Scheme

The synthesis of this compound proceeds via the Pechmann condensation as shown below:

Caption: Pechmann condensation for the synthesis of the target compound.

Comparative Data of Synthesis Methods

Microwave-assisted synthesis consistently demonstrates superior performance over conventional heating methods for coumarin synthesis in terms of reaction time and yield. The following table summarizes data from various studies on the synthesis of 7-hydroxy-4-methylcoumarin, which is analogous to the target compound.

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

| Microwave | FeF₃ | 7 min | 95 | |

| Microwave | SnCl₂·2H₂O | 260 s | 55.25 | [6] |

| Microwave | p-TsOH | 180 s | 60.10 | [7] |

| Microwave | Fly Ash | 300 s | 98 | [8] |

| Microwave | Amberlyst-15 | 20 min | 97 | [9] |

| Conventional | H₂SO₄ | 12-24 h | Not specified | |

| Conventional | (without catalyst) | 60 min | 26 | [10] |

Experimental Protocol

This protocol is adapted from established microwave-assisted procedures for the synthesis of 7-hydroxy-4-methylcoumarin.[10][6][8]

Materials:

-

4-Chlororesorcinol (1.0 mmol, 144.5 mg)

-

Ethyl acetoacetate (1.0 mmol, 126 µL)

-

Acid catalyst (e.g., FeF₃, 0.05 g; or SnCl₂·2H₂O, 10 mol%)[10][6]

-

Ethanol (B145695) (for recrystallization)

-

Deionized water

Equipment:

-

Dedicated microwave reactor or a domestic microwave oven (power output should be known and controllable)

-

10 mL microwave reaction vessel with a magnetic stirrer

-

Buchner funnel and flask

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FTIR, ¹H NMR, ¹³C NMR, MS)

Procedure:

-

Reactant Mixture Preparation: In a 10 mL microwave reaction vessel, combine 4-chlororesorcinol (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the chosen acid catalyst.

-

Microwave Irradiation: Place the reaction vessel in the microwave reactor. Irradiate the mixture at a specified power (e.g., 300-800 W) for a short duration (e.g., 3-7 minutes).[5][6][8] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Isolation of Crude Product: Add crushed ice or cold water to the reaction mixture to precipitate the crude product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and catalyst.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

-

Drying and Characterization: Dry the purified product in a desiccator. Characterize the compound by determining its melting point and using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure.

Expected Characterization Data for this compound: [11]

-

Molecular Formula: C₁₀H₇ClO₃

-

Molecular Weight: 210.61 g/mol

-

Appearance: White to light yellow powder

-

Melting Point: Literature values should be consulted for comparison.

Experimental Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

Caption: Workflow for the microwave-assisted synthesis of the target compound.